4-(Quinolin-4-yl)benzaldehyde
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Overview
Description
4-(Quinolin-4-yl)benzaldehyde is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N The structure of this compound consists of a quinoline ring attached to a benzaldehyde moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-4-yl)benzaldehyde can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and a ketone in the presence of an amine catalyst. This method allows for the formation of the quinoline ring system under relatively mild conditions .
Another method involves the use of a rhodium-catalyzed hydroarylation/hydrovinylation reaction. In this process, β-(2-aminophenyl)-α,β-ynones react with arylboronic acids or potassium aryl and vinyl trifluoroborates, followed by nucleophilic attack of the amino group onto the carbonyl .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the quinoline ring.
Major Products Formed
Oxidation: 4-(Quinolin-4-yl)benzoic acid.
Reduction: 4-(Quinolin-4-yl)benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-(Quinolin-4-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Quinolin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 4-(Quinolin-4-yl)benzaldehyde, known for its broad range of biological activities.
4-(Quinolin-3-yl)benzaldehyde: A similar compound with the quinoline ring attached at the 3-position instead of the 4-position.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the aldehyde group at the 4-position of the quinoline ring allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-quinolin-4-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-11-12-5-7-13(8-6-12)14-9-10-17-16-4-2-1-3-15(14)16/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTDQZLODVDZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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